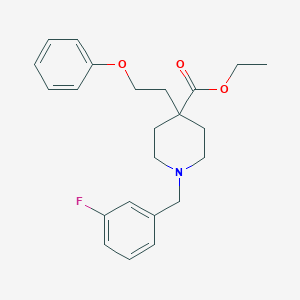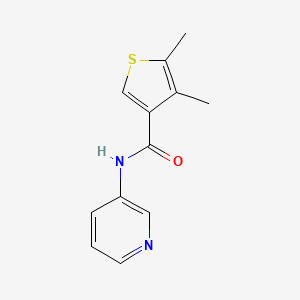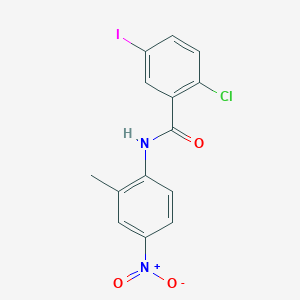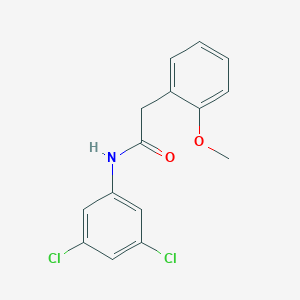
ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, commonly known as EFPP, is a synthetic compound that belongs to the class of piperidine carboxylates. EFPP has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
EFPP exerts its therapeutic effects by modulating various molecular targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes. The compound has been shown to act as an antagonist of the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of neurotransmitter release. EFPP also inhibits the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory response. Additionally, EFPP modulates the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
EFPP has been shown to elicit various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit the growth and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative disorders. Moreover, EFPP has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 3 hours and a low toxicity profile.
実験室実験の利点と制限
EFPP has several advantages for lab experiments, including its high potency, selectivity, and stability. The compound can be easily synthesized in large quantities and can be used to study various molecular targets involved in disease pathogenesis. However, EFPP also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects. These limitations can be overcome by using appropriate formulation techniques and conducting rigorous pharmacological studies.
将来の方向性
EFPP has great potential for further research and development in various therapeutic areas. Some of the future directions for EFPP include:
1. Development of EFPP as a novel anti-cancer agent for the treatment of various types of cancer.
2. Investigation of the neuroprotective effects of EFPP in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
3. Evaluation of the anti-inflammatory properties of EFPP in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
4. Development of novel EFPP derivatives with improved pharmacokinetic properties and selectivity for specific molecular targets.
Conclusion:
EFPP is a synthetic compound with significant potential for therapeutic applications in various diseases. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties through modulation of various molecular targets. EFPP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound also has some limitations that need to be addressed for its successful clinical translation. Further research and development of EFPP and its derivatives can lead to the discovery of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of EFPP involves the reaction between 3-fluorobenzyl chloride, 2-phenoxyethanol, and piperidine-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of EFPP. The purity of the synthesized compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
EFPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. EFPP has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, EFPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
ethyl 1-[(3-fluorophenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO3/c1-2-27-22(26)23(13-16-28-21-9-4-3-5-10-21)11-14-25(15-12-23)18-19-7-6-8-20(24)17-19/h3-10,17H,2,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJIMBWUFKWQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)F)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-fluorobenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)
![6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)

![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)

![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)

